molecular formula C5H11Cl2N3 B2853219 1-(1H-Imidazol-5-yl)ethan-1-amine dihydrochloride CAS No. 1314903-19-9; 1965309-70-9

1-(1H-Imidazol-5-yl)ethan-1-amine dihydrochloride

Cat. No.: B2853219
CAS No.: 1314903-19-9; 1965309-70-9
M. Wt: 184.06
InChI Key: HRTLCOMHKUZVMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1H-Imidazol-5-yl)ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C5H11Cl2N3. It is a derivative of imidazole, a five-membered heterocyclic ring containing two nitrogen atoms. This compound is known for its significant role in various scientific research fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-Imidazol-5-yl)ethan-1-amine dihydrochloride typically involves the reaction of imidazole with ethylamine under controlled conditions. The process may include steps such as:

Industrial Production Methods: Industrial production often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated control systems are used to enhance efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions: 1-(1H-Imidazol-5-yl)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents

Major Products: The major products formed from these reactions include substituted imidazoles, reduced amines, and various oxides .

Scientific Research Applications

1-(1H-Imidazol-5-yl)ethan-1-amine dihydrochloride is widely used in scientific research due to its versatile properties:

Mechanism of Action

The mechanism of action of 1-(1H-Imidazol-5-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate biochemical pathways by binding to active sites, altering enzyme activity, and influencing cellular processes .

Comparison with Similar Compounds

Uniqueness: 1-(1H-Imidazol-5-yl)ethan-1-amine dihydrochloride stands out due to its specific substitution pattern and unique reactivity, making it valuable for targeted applications in research and industry .

Conclusion

This compound is a compound of significant interest in various scientific fields. Its unique properties, versatile reactivity, and wide range of applications make it a valuable tool for researchers and industry professionals alike.

Properties

IUPAC Name

1-(1H-imidazol-5-yl)ethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3.2ClH/c1-4(6)5-2-7-3-8-5;;/h2-4H,6H2,1H3,(H,7,8);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRTLCOMHKUZVMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CN1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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